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An In-Depth Technical Guide to the Molecular and Electronic Structure of Fullerene C70

Introduction
Fullerene C70 is a carbon allotrope and the second most abundant fullerene discovered in

1985, following the identification of C60.[1] Its discovery expanded the known forms of carbon

beyond diamond, graphite, and amorphous carbon.[2] Structurally, C70 is a closed-cage

molecule comprised of 70 carbon atoms arranged in a distinctive, rugby ball-like shape.[1][3]

This unique geometry, belonging to the D5h symmetry point group, gives rise to a complex and

fascinating electronic structure, making it a subject of intense research.[4]

C70's properties as an electron acceptor and its photophysical characteristics have positioned

it as a valuable material in fields ranging from organic photovoltaics to materials science.[1][5]

Furthermore, the ability to functionalize the C70 cage has opened avenues for its application in

biomedicine, including roles as an antioxidant, in photodynamic therapy, and as a component in

drug delivery systems.[6][7] This guide provides a detailed examination of the core molecular

and electronic structure of C70, outlines the experimental protocols used for its

characterization, and discusses its relevance to scientific research and drug development.

Molecular Structure and Geometry
The C70 molecule is a cage-like, fused-ring structure composed of 25 hexagonal rings and 12

pentagonal rings.[1][3] Unlike the highly symmetric, spherical C60, C70 has an elongated,

ellipsoidal shape. Its structure can be conceptualized as a C60 molecule with a belt of five

additional hexagons inserted at the equator.[1][3]
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Symmetry and Non-Equivalent Positions
Fullerene C70 belongs to the D5h point group of symmetry.[4] This lower symmetry compared

to C60 (Ih) results in a more complex molecular structure with five distinct groups of non-

equivalent carbon atoms and eight different types of carbon-carbon bonds.[8][9] This structural

complexity is directly responsible for its more intricate spectroscopic signatures, such as in its

¹³C NMR spectrum.

Bond Lengths and Molecular Dimensions
The eight unique C-C bonds in the C70 cage have lengths ranging from approximately 1.37 Å

to 1.47 Å.[3][10] The precise values have been determined through a combination of

experimental techniques, such as gas-phase electron diffraction, and theoretical calculations

using Density Functional Theory (DFT).[10][11] The molecule's dimensions are approximately

7.9 Å along its main symmetry axis and 7.2 Å at its equatorial diameter.[11]

Bond Type
Experimental Bond Length
(Å) (Gas-Phase Electron
Diffraction)[11]

Theoretical Bond Length
(Å) (B3LYP/6-31G*)[10]

a 1.461 1.452

b 1.388 1.397

c 1.453 1.449

d 1.386 1.389

e 1.468 1.450

f 1.425 1.434

g 1.405 1.421

h 1.538 1.470

Table 1: Comparison of experimentally determined and theoretically calculated bond lengths in

the Fullerene C70 molecule. Note that bond type designations (a-h) correspond to the eight

non-equivalent bonds as defined in structural studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b051282?utm_src=pdf-body
https://www.researchgate.net/figure/Fullerene-S-70-and-its-Schlegel-diagram-showing-the-location-of-carbon-atoms-and-bonds_fig1_320213630
https://www.researchgate.net/figure/Schlegel-diagram-of-fullerene-C-70-with-indication-of-positions-of-carbon-atoms-and-bonds_fig1_324475205
https://scispace.com/pdf/first-principles-calculations-of-c70-fullerene-nano-cage-2pu4jhhx3g.pdf
https://www.attelements.com/fullerene/fullerene-c70,-[5,6]-fullerene-c70.html
https://www.mdpi.com/2079-4991/11/11/2995
https://www.mdpi.com/2079-4991/11/11/2995
https://research.ibm.com/publications/molecular-structure-of-free-molecules-of-the-fullerene-clessinfgreater70lessinfgreater-from-gas-phase-electron-diffraction
https://research.ibm.com/publications/molecular-structure-of-free-molecules-of-the-fullerene-clessinfgreater70lessinfgreater-from-gas-phase-electron-diffraction
https://research.ibm.com/publications/molecular-structure-of-free-molecules-of-the-fullerene-clessinfgreater70lessinfgreater-from-gas-phase-electron-diffraction
https://www.mdpi.com/2079-4991/11/11/2995
https://www.benchchem.com/product/b051282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Structure
The electronic properties of C70 are a direct consequence of its unique molecular structure.

Each of its 70 carbon atoms is sp²-hybridized and covalently bonded to three other carbons,

with the remaining valence electron on each atom contributing to a delocalized π-electron

system across the cage.[3]

Frontier Molecular Orbitals and Energy Gap
C70 is characterized as an electron acceptor, a property governed by the energy of its Lowest

Unoccupied Molecular Orbital (LUMO).[1] The energy difference between the Highest

Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a

critical parameter that dictates its electronic and optical behavior. The experimental bandgap

for solid C70 is approximately 1.77 eV.[1] Theoretical studies, often employing DFT, have

extensively investigated these frontier orbitals to understand C70's reactivity and performance

in electronic devices.[12] Upon ionization, the C70 cation (C70+) undergoes a geometric

distortion known as the Jahn-Teller effect, which removes the electronic degeneracy of its

ground state and induces a permanent electric dipole moment.[13]

Property Value Method

HOMO-LUMO Gap

(Experimental)
~1.77 eV Solid-State Measurement[1]

HOMO-LUMO Gap

(Theoretical)
1.6 - 1.7 eV Photoemission/DFT[14]

Ionization Enthalpy 7.61 eV Experimental[15]

Electron Affinity 2.6 - 2.8 eV Experimental[15]

Table 2: Key electronic properties of Fullerene C70.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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